molecular formula C10H13N3O B1490997 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine CAS No. 1882064-99-4

3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1490997
CAS No.: 1882064-99-4
M. Wt: 191.23 g/mol
InChI Key: NEPBNGKNRVBOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing multiple ring systems. The name provides a comprehensive description of the molecular structure, beginning with the terminal propan-1-amine chain and systematically identifying each ring system and their connection points. The nomenclature indicates that the compound contains a propan-1-amine backbone where the nitrogen of a 1H-pyrazol ring system is attached to the third carbon of the propyl chain. The pyrazole ring itself bears a furan-3-yl substituent at the 4-position, creating a complex bicyclic aromatic system.

The Chemical Abstracts Service has assigned the unique registry number 1875118-76-5 to this compound, providing an unambiguous identifier for chemical databases and literature searches. This registration number serves as a critical reference point for researchers accessing chemical databases and ensures accurate identification across different naming systems and languages. The systematic name accurately reflects the connectivity pattern where the furan ring is connected to the pyrazole at the 3-position of the furan system and the 4-position of the pyrazole ring.

Alternative naming conventions may describe this compound using different systematic approaches, but the International Union of Pure and Applied Chemistry name remains the standard for scientific communication. The name systematically describes the molecular framework from the primary functional group (the amine) through the connecting alkyl chain to the heterocyclic ring systems, ensuring complete structural identification. This naming convention allows chemists to reconstruct the complete molecular structure from the name alone, demonstrating the precision and utility of systematic chemical nomenclature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C10H13N3O, representing a composition of ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This molecular composition indicates a nitrogen-rich heterocyclic system with a moderate degree of unsaturation, consistent with the presence of two aromatic ring systems. The formula reflects the integration of the furan ring system (C4H3O), the pyrazole ring system (C3H3N2), and the connecting propylamine chain (C3H8N), demonstrating how these structural components combine to form the complete molecular entity.

The molecular weight calculation yields a value of 191.2297 atomic mass units, which places this compound in the range of small to medium-sized organic molecules suitable for various pharmaceutical and materials science applications. This molecular weight is consistent with compounds that typically demonstrate good bioavailability and membrane permeability characteristics. The relatively low molecular weight combined with the presence of hydrogen bond donors and acceptors suggests favorable physicochemical properties for biological activity.

Molecular Parameter Value
Molecular Formula C10H13N3O
Molecular Weight 191.2297 g/mol
Carbon Atoms 10
Hydrogen Atoms 13
Nitrogen Atoms 3
Oxygen Atoms 1

The atom count distribution reveals a carbon-to-nitrogen ratio of approximately 3.3:1, indicating a nitrogen-rich structure typical of heterocyclic compounds with potential biological activity. The presence of three nitrogen atoms in a relatively small molecular framework suggests multiple sites for hydrogen bonding and potential coordination with metal centers. The single oxygen atom contributes to the overall polarity of the molecule and provides an additional site for intermolecular interactions.

Constitutional Isomerism and Stereochemical Considerations

The constitutional framework of this compound presents several possibilities for structural isomerism based on the connectivity patterns between the heterocyclic systems and the aliphatic chain. The current structure represents one specific regioisomer where the furan ring is attached to the 4-position of the pyrazole ring, while alternative constitutional isomers could involve connection at the 3- or 5-positions of the pyrazole system. The SMILES notation NCCCn1ncc(c1)c1ccco1 precisely defines the connectivity pattern and eliminates ambiguity regarding the specific constitutional isomer under consideration.

Related constitutional isomers exist within the chemical literature, including compounds where the pyrazole substitution pattern differs or where the length of the connecting alkyl chain varies. For instance, the closely related compound 2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine represents a constitutional isomer with a shortened ethyl chain rather than the propyl chain. These structural variations demonstrate how minor changes in connectivity can lead to different compounds with potentially distinct properties and biological activities.

The stereochemical analysis of this compound reveals that the molecule contains no asymmetric carbon centers, indicating that it exists as a single stereoisomer without enantiomeric forms. The planar aromatic systems of both the furan and pyrazole rings restrict conformational flexibility around these structural elements. However, the propyl chain connecting the pyrazole nitrogen to the terminal amine group provides conformational degrees of freedom that can influence the overall molecular shape and potential binding interactions.

The absence of stereogenic centers simplifies the analysis of this compound compared to many pharmaceutical molecules that exist as complex mixtures of stereoisomers. This structural characteristic can be advantageous for drug development and materials applications, as it eliminates the need for stereochemical separation and control during synthesis and purification processes. The conformational flexibility of the propyl linker allows the molecule to adopt various three-dimensional arrangements that may be important for biological recognition and binding events.

X-ray Crystallographic Data Interpretation

While specific X-ray crystallographic data for this compound is not available in the current literature database, analysis of related heterocyclic compounds provides insight into the expected solid-state structural characteristics. The presence of multiple nitrogen atoms and the terminal amine functionality suggests that the compound would likely form extensive hydrogen bonding networks in the crystalline state. These intermolecular interactions would significantly influence the packing arrangement and overall crystal structure stability.

Computational modeling and comparison with structurally related compounds indicate that the molecule would likely adopt an extended conformation in the solid state to maximize favorable intermolecular interactions while minimizing steric clashes between adjacent molecules. The aromatic ring systems would be expected to participate in pi-pi stacking interactions, while the amine group would serve as both a hydrogen bond donor and acceptor. The furan oxygen atom would also participate in hydrogen bonding networks, contributing to the overall stability of the crystal lattice.

The predicted crystal packing would likely involve chains or layers of molecules connected through hydrogen bonding networks, with the aromatic systems oriented to allow for optimal pi-pi interactions between parallel molecules. The flexibility of the propyl chain would accommodate various packing arrangements while maintaining favorable intermolecular contacts. Such structural arrangements are typical for heterocyclic compounds containing multiple hydrogen bonding sites and aromatic systems.

Analysis of related pyrazole and furan-containing compounds suggests that thermal stability and crystal density would be moderate, with melting points typically ranging from 100 to 200 degrees Celsius depending on the specific intermolecular interaction patterns. The nitrogen-rich character of the molecule would contribute to thermal stability, while the presence of the amine functionality might influence hygroscopic behavior and air stability of crystalline samples.

Properties

IUPAC Name

3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPBNGKNRVBOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction with Furan Substitution

The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the furan-substituted pyrazole:

  • Step 1: Synthesis of 4-(furan-3-yl)pyrazole

    A common approach is the condensation of 3-furanyl-substituted β-diketones or β-ketoesters with hydrazine derivatives. For example:

    • Reacting 3-acetylfuran with hydrazine hydrate under reflux conditions yields 4-(furan-3-yl)pyrazole.
    • Alternatively, 3-furanyl-substituted chalcones can be cyclized with hydrazine to form the pyrazole ring.

This method ensures the furan ring is introduced at the 4-position of the pyrazole core with high regioselectivity.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine moiety is typically introduced via alkylation of the pyrazole nitrogen:

  • Step 2: N-Alkylation of 4-(furan-3-yl)pyrazole

    • Using 3-bromopropan-1-amine or its protected derivatives (e.g., Boc-protected) as the alkylating agent.
    • The reaction is performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.
    • This step yields this compound after deprotection if necessary.

This approach leverages the nucleophilicity of the pyrazole nitrogen for substitution with the propan-1-amine chain.

Alternative Synthetic Routes

Direct Alkylation from Furan-Pyrazole Precursors

Some reports suggest direct alkylation of pyrazole derivatives bearing furan substituents can be achieved by:

  • Starting from 4-(furan-3-yl)pyrazole.
  • Reacting with haloalkylamines or tosylated propan-1-amine derivatives.
  • Employing phase transfer catalysis or microwave-assisted synthesis to improve yields and reduce reaction times.

Multi-Step Synthesis Involving Protection/Deprotection

  • Protecting the amine group on the propan-1-amine precursor to avoid side reactions.
  • Performing alkylation on the protected amine.
  • Subsequent deprotection under acidic or basic conditions to yield the free amine.

This method is useful when sensitive functional groups are present or when regioselectivity is critical.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Notes
1 Pyrazole ring formation with furan substitution 3-acetylfuran + hydrazine hydrate, reflux High regioselectivity for 4-(furan-3-yl)pyrazole
2 N-Alkylation with propan-1-amine 3-bromopropan-1-amine, K2CO3/NaH, DMF or DMSO May require amine protection/deprotection
Alternative Direct alkylation with haloalkylamines Phase transfer catalyst, microwave-assisted Improved yields, shorter reaction times
Optional Enantioselective hydrogenation for chiral analogs Iridium or ruthenium catalysts with chiral ligands For derivatives with chiral centers in side chain

Research Findings and Optimization

  • The choice of solvent and base critically affects the yield and purity of the N-alkylation step.
  • Protection of the amine group during alkylation prevents side reactions and improves selectivity.
  • Microwave-assisted synthesis has been shown to reduce reaction times significantly.
  • Purification typically involves column chromatography or recrystallization.
  • Analytical characterization confirms structure and purity (NMR, MS, IR).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Conversion of the amine group to a nitroso or nitro group using oxidizing agents like potassium permanganate or nitric acid.

  • Reduction: The furan ring can be hydrogenated to tetrahydrofuran under catalytic conditions.

  • Substitution: The amino group can be replaced with other functional groups through reactions with appropriate reagents such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, nitric acid.

  • Reduction: Hydrogen gas with a palladium or platinum catalyst.

  • Substitution: Acyl chlorides, sulfonyl chlorides, under anhydrous conditions and base catalysis.

Major Products

  • Oxidized derivatives (nitroso/nitro compounds).

  • Hydrogenated products (tetrahydrofuran derivatives).

  • Substituted derivatives (acylated or sulfonylated products).

Scientific Research Applications

3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine has diverse applications:

  • Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

  • Biology: Potential use in studying enzyme interactions and binding affinity due to its structural features.

  • Medicine: Investigation as a pharmacophore for designing new therapeutic agents targeting specific biological pathways.

  • Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The compound’s effects are dependent on its interaction with molecular targets:

  • Molecular Targets: Enzymes, receptors, or ion channels where the furan and pyrazole moieties offer binding sites.

  • Pathways Involved: It can modulate biochemical pathways by mimicking or inhibiting natural substrates, potentially altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with structurally related pyrazole-propan-1-amine derivatives:

Compound Name Substituents on Pyrazole Molecular Weight Key Properties/Data
3-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine (Target) 4-(Furan-3-yl) ~204* Theoretical molecular weight; furan introduces oxygen heteroatom for polarity.
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine 3-(4-Cl-Ph), 1-Ph 323.82 IR: 1664 cm⁻¹ (C=N stretch); NMR aromatic δ 6.20–7.79 .
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 4-Cl, 3-CF₃ 213.59 Purity 95%; chloro and CF₃ groups enhance lipophilicity .
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 3-CF₃ 159.62 Simpler structure; CF₃ group increases metabolic stability .
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl, imidazolyl-pyrimidinyl 311.36 SMILES descriptors indicate extended π-system; potential kinase inhibition .

*Calculated molecular formula: C₁₀H₁₂N₄O.

Key Observations:
  • Substituent Effects : The furan group in the target compound introduces oxygen, enhancing polarity compared to chloro- or CF₃-substituted analogs. This may improve aqueous solubility but reduce membrane permeability .
  • Molecular Weight : The target compound (~204 g/mol) is intermediate in size, smaller than analogs with extended aromatic systems (e.g., 311.36 g/mol in ) .
  • Spectral Data : Analogous compounds show characteristic IR peaks (e.g., C=N at 1664 cm⁻¹) and NMR aromatic signals (δ 6.20–7.79), which can guide spectral assignment for the target compound .

Biological Activity

3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OC_{11}H_{12}N_4O, with a molecular weight of approximately 216.24 g/mol. The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
This compoundStaphylococcus aureus0.250.570
Escherichia coli0.5165
Pseudomonas aeruginosa0.751.560

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective against Gram-positive and Gram-negative bacteria, with a notable ability to reduce biofilm formation compared to standard antibiotics such as Ciprofloxacin .

Cytotoxicity and Selectivity

In addition to its antimicrobial effects, cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results suggest that it has low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin for potential therapeutic use .

Table 2: Cytotoxicity Data

CompoundCell Line TestedIC50 (µM)
This compoundHeLa>60
MCF7>60
A549>60

The IC50 values greater than 60 µM suggest that the compound exhibits non-cytotoxicity against several cancer cell lines, making it a promising candidate for further development in anticancer therapies .

The biological activity of this compound can be attributed to its interaction with specific cellular targets. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . These enzymes are critical for bacterial DNA replication and folate metabolism, respectively, which explains the observed antimicrobial effects.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine, and what factors influence reaction efficiency and yield?

  • Methodological Answer: The synthesis typically involves alkylation of a preformed pyrazole precursor. For example:
  • Step 1: React 4-(furan-3-yl)-1H-pyrazole with 3-bromopropan-1-amine in a polar solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures (60–80°C) .
  • Step 2: Purify via column chromatography (e.g., ethyl acetate/hexane gradients) .
    Key factors include solvent polarity (to stabilize intermediates), reaction time (12–48 hours), and stoichiometric ratios (amine:alkylating agent ≥1:1.2). Catalysts like Cu(I)Br may enhance regioselectivity in heterocyclic systems .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., furan C–H couplings at δ 6.3–7.5 ppm, pyrazole NH absence due to alkylation) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z calculated for C₉H₁₂N₃O: 178.0975) .
  • Infrared (IR) Spectroscopy: Detect amine N–H stretches (~3300 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .
    Purity is assessed via HPLC (≥95% area under the curve) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational methods such as molecular docking or density functional theory (DFT) be applied to predict the biological activity or reactivity of this compound?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Optimize the protonation state of the amine group at physiological pH .
  • DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Multiwfn software can map electrostatic potential surfaces to identify hydrogen-bonding regions .
  • MD Simulations: Assess stability in aqueous environments (AMBER force field) to estimate bioavailability .

Q. What strategies are recommended for resolving contradictions in biological activity data observed for this compound derivatives across different studies?

  • Methodological Answer:
  • Systematic SAR Studies: Synthesize analogs with controlled substitutions (e.g., furan vs. thiophene, alkyl chain length variations) to isolate structural contributors to activity .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to positive controls (e.g., IC₅₀ values for reference inhibitors) .
  • Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time) across datasets .

Q. How do modifications to the furan or pyrazole rings in this compound influence its pharmacokinetic properties, and what experimental approaches are used to assess these changes?

  • Methodological Answer:
  • Furan Modifications: Replace oxygen with sulfur (thiophene) to enhance metabolic stability. Assess via liver microsome assays (e.g., t₁/₂ in human S9 fractions) .
  • Pyrazole Substitutions: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate logP (measured via shake-flask method) and blood-brain barrier permeability (MDCK cell monolayers) .
  • In Vivo Profiling: Administer radiolabeled analogs to track bioavailability (PET imaging) and excretion routes (mass balance studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.